N-[3-(azepane-1-sulfonyl)phenyl]-2-cyano-3-phenylprop-2-enamide
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Overview
Description
Scientific Research Applications
Ionic Liquids Synthesis
A novel application in scientific research for compounds related to N-[3-(azepane-1-sulfonyl)phenyl]-2-cyano-3-phenylprop-2-enamide is the synthesis of azepanium ionic liquids. Azepane, a seven-member alicyclic secondary amine, is utilized as a starting material for creating a new family of room temperature ionic liquids. This transformation is particularly beneficial for mitigating the disposal of azepane, a coproduct of the diamine production process in the polyamide industry, which is typically combusted. The synthesis involves reacting azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes to produce tertiary amines with good selectivity, followed by further quaternization to yield quaternary azepanium salts. These salts exhibit wide electrochemical windows, making them promising alternatives to volatile organic compound-based electrolytes (Belhocine et al., 2011).
Sulfonylamide Derivatives Synthesis
Another research application is found in the regiospecific cascade synthesis of sulfonamide derivatives from N-(2-polychloroethyl)sulfonamides via chloroaziridine intermediates. This process opens a new route to cyclic or open-chain sulfonamide derivatives, demonstrating the versatility and potential of compounds related to this compound in synthesizing complex organic structures. The reaction cascade includes cyclization to aziridine intermediates and further transformations, indicating a wide array of potential applications in organic synthesis and drug development (Rozentsveig et al., 2010).
Cyclization Mechanisms
Research into the mechanisms of intramolecular cyclization of sulfonyloxyimino compounds under various conditions highlights the complexity and potential reactivity of compounds similar to this compound. The study of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones under acidic and basic conditions provides insights into the reactivity of the ketone, enol, and enolate forms, leading to different cyclization products. Such research contributes to a deeper understanding of organic reaction mechanisms and the development of novel synthetic routes (Ning et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(azepan-1-ylsulfonyl)phenyl]-2-cyano-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c23-17-19(15-18-9-4-3-5-10-18)22(26)24-20-11-8-12-21(16-20)29(27,28)25-13-6-1-2-7-14-25/h3-5,8-12,15-16H,1-2,6-7,13-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXBNDAZHBXOIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C(=CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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